N,N-Dimethylcinnamamide

Description

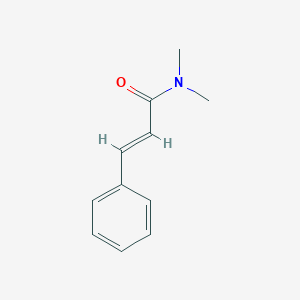

Structure

3D Structure

Properties

IUPAC Name |

(E)-N,N-dimethyl-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTDAKUUKGHNCK-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876405 | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13156-74-6 | |

| Record name | NSC521943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC62198 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIMETHYLCINNAMAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N,N-Dimethylcinnamamide, particularly in assigning its configuration. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H NMR spectroscopy of this compound, the chemical shifts (δ) and coupling constants (J) of the protons are key to its structural determination. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the vinylic protons of the cinnamoyl group exhibit distinct signals. The proton on the β-carbon (adjacent to the phenyl group) typically appears as a doublet at a downfield chemical shift, around 7.55-7.84 ppm, with a large coupling constant (J) of approximately 15.3-15.6 Hz. google.com This large J-value is characteristic of a trans configuration of the double bond. The proton on the α-carbon (adjacent to the carbonyl group) resonates as a doublet further upfield, around 6.70-6.89 ppm, with the same coupling constant, confirming the trans relationship. google.com The protons of the phenyl group usually appear as a multiplet in the range of 7.00-7.54 ppm. google.com The two methyl groups attached to the nitrogen atom show distinct singlets around 3.00-3.18 ppm due to restricted rotation around the C-N amide bond. google.com

¹³C NMR spectroscopy provides complementary information. The carbonyl carbon of the amide group is typically observed at a chemical shift of about 166.8 ppm. The β-carbon of the alkene is found around 142.2 ppm, while the α-carbon is at approximately 116.3 ppm. google.com The carbons of the phenyl ring resonate in the aromatic region, typically between 127.7 and 139.7 ppm. google.com The two N-methyl carbons give rise to signals around 35.8 and 37.3 ppm. google.com

The following table summarizes the characteristic NMR spectral data for this compound:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.55-7.84 | d, J = 15.3-15.6 | β-vinylic proton |

| ¹H | 7.00-7.54 | m | Phenyl protons |

| ¹H | 6.70-6.89 | d, J = 15.3-15.6 | α-vinylic proton |

| ¹H | 3.00-3.18 | s | N-methyl protons |

| ¹³C | 166.8 | - | Carbonyl carbon (C=O) |

| ¹³C | 142.2 | - | β-vinylic carbon |

| ¹³C | 116.3 | - | α-vinylic carbon |

| ¹³C | 127.7-139.7 | - | Phenyl carbons |

| ¹³C | 35.8, 37.3 | - | N-methyl carbons |

Data obtained in CDCl₃. Chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular weight of this compound is 175.23 g/mol .

The mass spectrum of this compound typically shows a prominent molecular ion peak at m/z 175. The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the cleavage of the C-N bond, leading to the formation of the cinnamoyl cation (m/z 131) and the dimethylaminyl radical. Another significant fragmentation is the loss of the dimethylamino group, resulting in a peak at m/z 131. Further fragmentation of the cinnamoyl cation can lead to the formation of the phenyl cation (m/z 77) and other smaller fragments.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.

The IR spectrum of this compound exhibits several characteristic absorption bands. A strong absorption band is typically observed in the region of 1650-1610 cm⁻¹, which is attributed to the stretching vibration of the carbonyl group (C=O) of the tertiary amide. The C=C stretching vibration of the conjugated alkene appears as a medium to strong band around 1600-1580 cm⁻¹. The C-N stretching vibration of the tertiary amide is usually found in the range of 1400-1300 cm⁻¹.

The out-of-plane C-H bending vibration of the trans-disubstituted alkene gives a strong band around 980-960 cm⁻¹, which is a diagnostic peak for the trans configuration of the double bond. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are seen just below 3000 cm⁻¹.

The table below summarizes the key IR absorption bands for this compound:

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | Stretching | 1650-1610 (strong) |

| C=C (Alkene) | Stretching | 1600-1580 (medium-strong) |

| C-N (Amide) | Stretching | 1400-1300 |

| =C-H (Alkene, trans) | Out-of-plane bending | 980-960 (strong) |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

X-ray Crystallography for Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state, including its absolute configuration if the molecule is chiral. nih.govthieme-connect.de For this compound, which is typically achiral unless substituted to create a stereocenter, X-ray crystallography provides precise bond lengths, bond angles, and conformational details.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. thieme-connect.de This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Theoretical and Computational Chemistry of N,n Dimethylcinnamamide

Quantum Mechanical Investigations

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and properties of molecules at the atomic level. researchgate.net By solving approximations of the Schrödinger equation, these techniques can accurately predict molecular geometries, energies, and other electronic properties. researchgate.net For molecules like N,N-Dimethylcinnamamide, QM investigations, particularly Density Functional Theory (DFT) and ab initio methods, are invaluable for elucidating its structural and electronic characteristics.

Density Functional Theory (DFT) has become a powerful and widely used quantum mechanical method for calculating molecular structures. researchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying amide systems. researchgate.netyoutube.com DFT calculations focus on the electron density to determine the electronic structure and energy of a system. nih.gov

In the context of this compound and related amides, DFT is applied to optimize the molecular geometry, predicting bond lengths, bond angles, and torsional angles. Studies on similar molecules, such as N,N-dimethylformamide (DMF) and N,N-dimethyl acetamide (DMA), have shown that DFT calculations are in excellent agreement with experimental data derived from gas-phase electron-diffraction studies. researchgate.netias.ac.in

A key structural feature of amides is the planarity of the heavy atom framework and the significant energy barrier to rotation around the amide C–N bond. nih.gov This restricted rotation is due to the delocalization of the nitrogen lone pair into the carbonyl π-system, giving the C–N bond partial double-bond character. masterorganicchemistry.com DFT calculations have been successfully used to predict these rotational energy barriers. nih.govnih.gov For instance, DFT studies on a structurally similar compound, (E)-3-(dimethylamino)-N,N-dimethylacrylamide, revealed an amide rotational barrier of 12.4 kcal/mol. nih.gov These calculations elucidate the electronic origins of this phenomenon, providing a detailed picture of the molecule's ground state and transition state geometries. nih.gov During the rotation to the transition state, significant structural changes occur, such as the pyramidalization of the nitrogen atom and a lengthening of the C–N bond by approximately 0.07–0.08 Å. nih.gov

Table 1: Calculated Rotational Barriers for Amide and Enamine Bonds in a Related Compound

| Compound | Bond Type | Rotational Barrier (kcal/mol) | Method |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Amide (C-N) | 12.4 | DFT |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Enamine | 11.7 | DFT |

This table is based on data for a structurally similar compound to illustrate the application of DFT. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as Møller-Plesset perturbation theory (MP2), provide a rigorous mathematical approximation of the molecular system. dtic.milepfl.ch

Recent ab initio studies have been conducted on the internal rotation barrier around the C–N bond in N,N-dimethylcinnamamides. nih.gov These studies show that the free energy of activation for substituted cinnamamides can be accurately reproduced using high-level ab initio calculations, such as MP2(fc)/6-31+G//6-31G energies. nih.gov Such calculations are crucial for understanding the electronic structure, which dictates the molecule's reactivity and physical properties.

The electronic structure of amides features a highest occupied molecular orbital (HOMO) that is a nonbonding orbital on the oxygen atom, and a HOMO-1 that is a π-orbital localized on the nitrogen and oxygen atoms. nih.gov This electronic arrangement is responsible for the characteristic properties of the amide group, including its dipole moment and ability to participate in conjugation. nih.gov Ab initio methods provide a detailed description of these molecular orbitals and their energy levels, which is essential for predicting spectroscopic properties and reaction mechanisms. nepjol.info

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule, revealing how it samples different shapes and orientations in various environments. nih.govscholaris.ca

These simulations are used to analyze properties such as:

Conformational Sampling: Identifying the most probable and low-energy conformations of the molecule. scholaris.ca

Solvent Interactions: Studying how the molecule interacts with solvent molecules, which is crucial for understanding its solubility and behavior in solution. researchgate.net

Intermolecular Interactions: Using tools like radial distribution functions to quantify the interactions between different parts of the molecule and its environment. acs.orgfigshare.com For example, simulations can reveal how the methyl groups of the dimethylamide moiety engage in hydrophobic interactions, while the carbonyl group acts as a hydrogen bond acceptor. mdpi.com

By applying these MD techniques, one could investigate the conformational flexibility of this compound, particularly the rotation around the single bonds in its cinnamoyl backbone, in addition to the well-studied amide bond rotation. This would provide a complete picture of its dynamic behavior in different phases and environments.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the pathways of chemical reactions and elucidating their mechanisms. nih.govijnc.ir By calculating the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. rsc.org Quantum mechanics methods, especially DFT, are the primary tools for investigating these reaction pathways with high accuracy. nih.gov

For this compound, these methods can be used to explore a variety of potential reactions, such as:

Hydrolysis: The amide bond is susceptible to hydrolysis under acidic or basic conditions. Computational methods can model the reaction mechanism, determine the activation energy barriers, and predict the reaction rate.

Addition Reactions: The carbon-carbon double bond in the cinnamoyl group is a site for electrophilic addition reactions. Quantum chemical calculations can predict the regioselectivity and stereoselectivity of such reactions.

Oxidation: The molecule may undergo oxidation at various sites. Theoretical calculations can help identify the most likely products and the pathways leading to them.

The process typically involves locating the transition state (TS) structure connecting reactants and products. rsc.org The energy of this TS relative to the reactants gives the activation barrier, a key factor in determining reaction kinetics. rsc.org These computational approaches allow for the systematic exploration of complex reaction networks, improving both the speed and efficiency of mechanistic discovery compared to purely experimental methods. nih.govchemrxiv.org

Energy Flow and Conformational Changes in Amide Systems

The flow of energy within a molecule is intrinsically linked to its ability to undergo conformational changes. In amide systems like this compound, the most significant conformational change is the restricted rotation around the C–N amide bond. nih.gov The energy barrier for this rotation is a direct consequence of the electronic delocalization between the nitrogen lone pair and the carbonyl group. nih.gov

Computational studies provide quantitative data on this energy barrier. For N,N-dimethylcinnamamides, ab initio and DFT methods have been used to calculate the free energy of activation for this rotation, which is on the order of 12-17 kcal/mol, depending on the specific structure and environment. nih.gov

The transition from the planar ground state to the non-planar transition state involves significant structural reorganization:

The C–N bond lengthens as its double-bond character is lost. nih.gov

The nitrogen atom becomes pyramidalized. nih.gov

The C=O bond length shortens slightly. nih.gov

Understanding the energy landscape of this rotation is crucial not only for characterizing the fundamental conformational properties of amides but also for applications in designing molecular systems with controlled dynamic behavior. nih.gov The study of these energy barriers and the associated conformational changes provides a clear example of how electronic structure dictates the dynamic and energetic properties of the molecule.

Structure Activity Relationship Sar Studies of N,n Dimethylcinnamamide Derivatives

Impact of N-Substitution on Biological Activity

The amide nitrogen and its substituents are a critical component of the cinnamamide (B152044) scaffold, playing a significant role in the molecule's interaction with biological targets. Modifications to the N-substituents can profoundly alter a derivative's pharmacokinetic and pharmacodynamic profile by influencing factors such as lipophilicity, hydrogen bonding capacity, and steric hindrance.

Research into the SAR of cinnamamides has revealed several key trends regarding N-substitution:

Size of Substituents: The size and bulkiness of the groups attached to the amide nitrogen are often correlated with biological activity. For instance, in studies on the anticonvulsant properties of cinnamamides, it has been observed that amides with relatively small groups on the nitrogen atom tend to exhibit more favorable activity. researchgate.net

Aromatic vs. Aliphatic Substituents: The replacement of aliphatic groups with aromatic rings (N-arylcinnamamides) introduces significant changes in electronic and steric properties. Studies on N-arylcinnamamides have demonstrated potent antimicrobial and antitubercular activities, with the substitution pattern on the N-aryl ring being a key determinant of potency. nih.gov For example, (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide was identified as a highly active compound against multiple staphylococcal strains and Mycobacterium tuberculosis. nih.gov

These findings underscore the importance of the N-substituent in defining the biological action of cinnamamide derivatives. The N,N-dimethyl configuration provides a specific starting point, where replacement of one or both methyl groups can lead to significant modulation of activity.

Stereochemical Influence (E/Z Isomerism) on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining drug action. mdpi.com For N,N-Dimethylcinnamamide derivatives, the presence of a double bond in the cinnamoyl backbone gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers. researchgate.net These isomers, also known as trans and cis isomers, respectively, are not mirror images and possess distinct physicochemical properties, which can lead to different pharmacological profiles. researchgate.net

The spatial distance between key functional groups can vary significantly between (E) and (Z) isomers, affecting how the molecule fits into a receptor's binding site. researchgate.net Living systems are inherently chiral and stereoselective, meaning that receptors, enzymes, and other biological targets can exhibit preferential binding to one isomer over the other. mdpi.com

A study on the pharmacological evaluation of (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides highlighted the importance of this isomeric relationship. acs.org Key findings from such investigations often reveal that:

One isomer typically exhibits significantly higher potency than the other.

The isomers may have different metabolic fates, with one being metabolized more rapidly. mdpi.com

In some cases, the "inactive" isomer is not merely inert but may contribute to side effects or interact with other biological targets. mdpi.com

The (E)-isomer of cinnamamides is generally more stable due to reduced steric strain compared to the (Z)-isomer, where bulky groups are on the same side of the double bond. fiveable.me This inherent stability often translates to the (E)-isomer being the more pharmacologically studied and active form. The precise orientation of the phenyl ring and the carbonyl group relative to each other is critical for target interaction, making the E/Z configuration a key aspect for optimization in drug design.

Substituent Effects on the Cinnamoyl Moiety and Activity Modulation

The cinnamoyl moiety, consisting of a phenyl ring attached to an α,β-unsaturated carbonyl system, is a versatile template that allows for extensive structural modification. Introducing various substituents onto the phenyl ring can modulate the electronic and steric properties of the entire molecule, thereby influencing its biological activity.

SAR studies have systematically explored the impact of different substituents at various positions (ortho, meta, para) on the phenyl ring. A notable study on chlorinated N-arylcinnamamides demonstrated a clear correlation between the substitution pattern and antimicrobial activity. mdpi.com It was found that introducing a chlorine atom at the para-position (C4) of the cinnamoyl phenyl ring significantly enhanced activity compared to the unsubstituted parent compound. mdpi.com The addition of a second chlorine atom at the meta-position (C3), resulting in a 3,4-dichloro substitution, further broadened the spectrum and increased the potency against certain bacterial strains like Enterococcus faecalis. mdpi.com

The table below summarizes the minimum inhibitory concentration (MIC) values for selected N-arylcinnamamides, illustrating the effect of chlorine substitution on the cinnamoyl ring against Staphylococcus aureus.

| Compound | Cinnamoyl Ring Substituent | N-Aryl Ring Substituent | MIC (µM) vs. S. aureus |

|---|---|---|---|

| 1 | Unsubstituted | 3,5-bis(CF3)phenyl | 22.27 |

| 2 | 4-Chloro | 3,5-bis(CF3)phenyl | 1.53 |

| 3 | 3,4-Dichloro | 3,5-bis(CF3)phenyl | 1.64 |

Data sourced from a study on N-arylcinnamamides, demonstrating the impact of cinnamoyl ring substitution. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org By quantifying molecular properties using descriptors (e.g., steric, electronic, hydrophobic), QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding rational drug design and prioritizing synthetic efforts. wikipedia.org

For cinnamamide derivatives, 3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net In one such study focusing on the anticonvulsant activity of cinnamamides, a CoMSIA model was developed that correlated the 3D structural features of the molecules with their biological potency. researchgate.net The model utilized five key property fields: steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor. researchgate.net

The resulting model demonstrated good predictive power, achieving a significant cross-validated correlation coefficient (q²) of 0.691. researchgate.net A q² value above 0.5 is generally considered indicative of a statistically significant and predictive model. The final non-cross-validated model showed an even higher correlation coefficient (r²) of 0.888. researchgate.net

The primary outputs of such a 3D-QSAR study are contour maps, which visualize the regions in 3D space around the aligned molecules where modifications are predicted to enhance or diminish activity. For the cinnamamides studied, the CoMSIA contour maps revealed that:

Steric Fields: Certain regions favor bulky substituents, while others require smaller groups to avoid unfavorable steric clashes.

Electrostatic Fields: Specific areas benefit from electropositive or electronegative groups, indicating key ionic or polar interactions with the receptor.

Hydrophobic and H-bonding Fields: The maps identify locations where hydrophobic groups or hydrogen bond donors/acceptors would be favorable for binding affinity.

By interpreting these maps, medicinal chemists can gain insights into the key intermolecular interactions between the cinnamamide derivatives and their biological target, even without explicit knowledge of the receptor's structure. researchgate.net This allows for the rational design of new derivatives with potentially superior activity.

Non Human in Vivo and in Vitro Biological Activities

Central Nervous System (CNS) Activity in Animal Models

Research specifically investigating the central nervous system activities of N,N-Dimethylcinnamamide in animal models is limited. However, studies on related N,N-dimethyl compounds and cinnamamide (B152044) derivatives provide some context for potential neurological effects.

CNS Depressant and Stimulant Profiles of Stereoisomers

Specific research on the CNS depressant and stimulant profiles of the stereoisomers of this compound is not available in the current body of scientific literature.

Antiproliferative Effects on Non-Human Cell Lines

Direct evidence for the antiproliferative effects of this compound on non-human cell lines is not well-documented. However, related compounds and derivatives have been the subject of such investigations. For example, N,N-dimethylformamide (DMF) has demonstrated dual effects on cell proliferation in breast cancer cell lines, inhibiting the growth of non-tumorous cells while having a dose-dependent effect on cancerous cells. nih.gov At low concentrations, DMF increased proliferation of MCF-7 breast cancer cells, while at high concentrations, it significantly decreased their proliferation. nih.gov

Other studies have focused on cinnamamide derivatives. For instance, certain hemi-synthetic analogs of 1'S-1'-acetoxychavicol acetate (ACA), which share a core structure, have been shown to inhibit the growth of MDA-MB-231 breast cancer cells without being toxic to normal human mammary epithelial cells. dovepress.com These analogs were found to induce apoptosis and inhibit cell migration. dovepress.com Similarly, dimethyl fumarate (DMF) has been shown to reduce cell viability and proliferation in virus-negative Merkel cell carcinoma cell lines. mdpi.com

Antimicrobial Properties of Cinnamamide Derivatives

Cinnamic acid and its derivatives, including cinnamamides, are known to possess antimicrobial properties. researchgate.net

Antibacterial Activities

N,N-dialkyl cinnamamides have been synthesized and screened for their antimicrobial activity against both gram-positive and gram-negative microorganisms. researchgate.net The antibacterial activity of cinnamates and cinnamides can be influenced by the nature of the substituent groups. For example, in a series of synthetic cinnamides and cinnamates, 4-isopropylbenzylcinnamide was found to be the most potent against strains of S. aureus, S. epidermidis, and P. aeruginosa. mdpi.com The antimicrobial activity of certain quaternary ammonium salts, which are structurally different but also have antimicrobial uses, is dependent on the balance between their hydrophobic and hydrophilic parts. nih.gov For some surfactants like N-alkyl betaines and N-alkyl-N,N-dimethylamine oxides, antimicrobial activity increases with the length of the alkyl chain up to a certain point. nih.gov

Table 1: Antibacterial Activity of Selected Cinnamic Acid Derivatives

| Compound | Test Organism | Activity (MIC in µM) |

|---|---|---|

| 4-isopropylbenzylcinnamide | S. aureus (ATCC-35903) | 458.15 mdpi.com |

| 4-isopropylbenzylcinnamide | S. epidermidis (ATCC-12228) | 458.15 mdpi.com |

| 4-isopropylbenzylcinnamide | P. aeruginosa (ATCC-25853) | 458.15 mdpi.com |

| Decyl cinnamate | S. aureus (ATCC-35903) | 550.96 mdpi.com |

| Decyl cinnamate | S. epidermidis (ATCC-12228) | 550.96 mdpi.com |

| Decyl cinnamate | P. aeruginosa (ATCC-25853) | 550.96 mdpi.com |

| Benzyl cinnamate | S. aureus (ATCC-35903) | 537.81 mdpi.com |

| Benzyl cinnamate | S. epidermidis (ATCC-12228) | 537.81 mdpi.com |

| Benzyl cinnamate | P. aeruginosa (ATCC-25853) | 1075.63 mdpi.com |

| 4-chlorobenzyl cinnamide | Fungal Strains | 2021.31 mdpi.com |

Antifungal Activities

While the broader class of cinnamic acid derivatives has been explored for antimicrobial properties, specific research on the antifungal activity of this compound is limited. Some studies on related cinnamide derivatives have noted antifungal effects researchgate.netnih.gov. However, in a study where various amide derivatives of cinnamic acid were synthesized and evaluated, this compound was synthesized but not highlighted for significant antimicrobial activity; other derivatives in the same study showed stronger effects scispace.com. Another investigation noted that no antimicrobial activity was observed for a different set of related compounds within a concentration range of 5–800 µg/mL scispace.com. Chinese patents make general claims about the antimicrobial effects of the cinnamic acid derivative class, but specific data on this compound is not provided google.comgoogle.com.

Other Investigated Biological Activities (In Vitro/Non-Human)

Anti-inflammatory Properties

Antioxidant Potential

This compound has been evaluated for its antioxidant capabilities. In a study investigating the antioxidant and antimicrobial activities of several synthesized cinnamanilide derivatives, this compound (referred to as compound 3a) demonstrated notable antioxidant activity scispace.com. The compound's ability to inhibit the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was quantified, showing a significant percentage of inhibition. These findings suggest that this compound possesses strong radical scavenging properties scispace.com.

Table 1: Antioxidant Activity of this compound

| Compound | Assay | Result (% Inhibition) |

|---|---|---|

| This compound (3a) | DPPH Radical Scavenging | 41% (±1.01) scispace.com |

Enzyme Inhibition Studies (e.g., α-glucosidase)

Research has identified this compound as a subject of interest in enzyme inhibition studies. A biological evaluation of a family of related compounds found them to be weak but highly selective inhibitors of α-glucosidase and amyloglucosidase researchgate.net. This compound was included among the compounds studied, indicating its contribution to this selective inhibitory profile researchgate.net.

Selective Human Telomerase Inhibition

There is currently no available scientific literature or published research data to indicate that this compound has been investigated for selective human telomerase inhibition.

Inhibition of Inflammasome Activation (e.g., NLRP3)

Extensive searches of peer-reviewed scientific literature and biomedical databases have yielded no specific information regarding the direct inhibitory effects of this compound on the activation of the NLRP3 inflammasome or other inflammasome complexes. While derivatives of cinnamic acid have been noted for their broad anti-inflammatory properties, dedicated studies focusing on the interaction between this compound and the inflammasome signaling pathways are not available in the current body of scientific research.

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for detecting a wide array of danger signals, which then triggers the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. Due to its central role in inflammation, it is a significant target for therapeutic intervention in a variety of inflammatory diseases.

Although research exists on various compounds that inhibit the NLRP3 inflammasome, there is a notable absence of data concerning this compound in this context. Consequently, no detailed research findings or data tables on its mechanism of action, potency, or efficacy in modulating inflammasome activity can be provided at this time. Further research is required to determine if this compound possesses any activity related to inflammasome inhibition.

Mechanistic Studies of N,n Dimethylcinnamamide Action Non Human/in Vitro

Molecular Targets and Interaction Mechanisms (in vitro, non-human cell lines)

No specific molecular targets for N,N-Dimethylcinnamamide have been identified in the existing literature.

Cellular Pathways and Biological Responses

There is no available data detailing the specific cellular pathways modulated by this compound or the subsequent biological responses in non-human or in vitro systems.

Enzymatic Biotransformation (in relevant in vitro or non-human systems)

Information regarding the enzymatic metabolism and biotransformation of this compound is not present in the available scientific literature.

Influence on Sublethal and Potentially Lethal Damage Recovery (in vitro cell studies)

There are no published studies investigating the effects of this compound on the recovery of cells from sublethal or potentially lethal damage.

Analytical Research Methodologies for N,n Dimethylcinnamamide Detection and Quantification

The detection and quantification of N,N-Dimethylcinnamamide, an α,β-unsaturated amide, require precise and reliable analytical methods. While specific, validated methods exclusively for this compound are not extensively documented in publicly available literature, established methodologies for structurally similar compounds, such as other cinnamamides and N,N-disubstituted amides, provide a strong foundation for developing analytical protocols. These methods primarily rely on gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Derivatives and Analogues of N,n Dimethylcinnamamide in Research

Synthesis and Evaluation of N-alkyl-α,β-dimethylcinnamamide Derivatives

Research into the derivatives of N,N-dimethylcinnamamide has included the synthesis and pharmacological evaluation of N-alkyl-α,β-dimethylcinnamamide derivatives. These modifications involve the introduction of alkyl groups at the nitrogen atom, as well as methyl groups at the α and β positions of the cinnamoyl backbone. The synthesis of these compounds allows for a systematic investigation of how changes in steric and electronic properties influence their biological activity.

The general synthetic approach to such derivatives would typically involve the reaction of an appropriate α,β-dimethylcinnamoyl chloride with a selected N-alkylamine. The starting α,β-dimethylcinnamic acid can be prepared through methods like the Perkin or Claisen-Schmidt condensation, adapted for the introduction of the methyl groups. The separation of the (E) and (Z) isomers can be achieved through chromatographic techniques.

The evaluation of these compounds would likely encompass a range of pharmacological assays to determine their potential therapeutic effects. The data from such studies, though not detailed here, would provide valuable structure-activity relationship (SAR) insights, guiding the future design of more potent and selective this compound derivatives.

Heterocyclic Analogues and Conjugates

The incorporation of heterocyclic moieties into the this compound structure has been a fruitful area of research for creating novel compounds with diverse biological activities. This can be achieved by either replacing parts of the original molecule with a heterocycle (bioisosteric replacement) or by conjugating a heterocyclic ring to the cinnamamide (B152044) scaffold. nih.gov

One approach involves the synthesis of pyrazole-5-yl-amide derivatives containing cinnamamide structural fragments. nih.govacs.org These compounds have been investigated as potential succinate dehydrogenase inhibitors for use as fungicides. nih.govacs.org The synthesis typically involves coupling a pyrazole carboxylic acid with an amine derived from a cinnamamide precursor. The resulting hybrid molecules combine the structural features of both the pyrazole and the cinnamamide, which can lead to synergistic or novel biological effects. nih.gov

Another important class of heterocyclic analogues involves the fusion of thiazole-based structures with cinnamamides. nih.gov A series of isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives have been designed and synthesized. nih.gov These compounds have shown promising fungicidal activities. nih.gov For instance, the combination of a 3,4-dichloroisothiazole moiety with a cinnamamide morpholine structure resulted in significant in vivo antifungal activity. nih.gov

The synthesis of these heterocyclic analogues often involves multi-step reaction sequences. For example, a substituted thiazole amine can be acylated with a cinnamoyl chloride derivative to produce the final thiazole-cinnamamide conjugate. The choice of the heterocyclic ring and its substitution pattern can be guided by the desired biological target and the principles of medicinal chemistry, such as improving metabolic stability or target affinity. nih.gov

| Heterocyclic Analogue | Target/Activity |

| Pyrazole-cinnamamide conjugates | Succinate Dehydrogenase Inhibitors (Fungicidal) nih.govacs.org |

| Thiazole-cinnamamide conjugates | Fungicidal nih.gov |

| 1,2,4-Oxadiazole as amide bioisostere | mGlu7 Negative Allosteric Modulators nih.gov |

| 1,3,4-Oxadiazole as amide bioisostere | mGlu7 Negative Allosteric Modulators nih.gov |

This table provides examples of heterocyclic systems incorporated into or used as bioisosteres for cinnamamide derivatives and their associated research targets.

The exploration of heterocyclic analogues and conjugates of this compound continues to be an active field of research, with the potential to yield new therapeutic agents and agrochemicals.

Future Research Directions and Unexplored Areas in N,n Dimethylcinnamamide Chemistry and Biology

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of N,N-Dimethylcinnamamide and its derivatives is an area ripe for innovation, with a strong emphasis on developing more efficient and environmentally benign methods. Traditional synthetic approaches often involve multiple steps and the use of hazardous reagents. chemistryjournals.net Green chemistry principles are now guiding the development of new synthetic pathways. chemistryjournals.netijsetpub.com

Future research will likely focus on:

Catalytic Processes: The use of novel catalysts, including earth-abundant metals and bio-inspired frameworks, can lead to higher yields, greater selectivity, and milder reaction conditions. researchgate.net These catalysts can reduce waste by being used in smaller quantities and being recyclable. chemistryjournals.netresearchgate.net

Flow Chemistry: Continuous flow processes offer precise control over reaction parameters, which can enhance safety and reduce waste generation. ijsetpub.com This technology is particularly advantageous for scaling up production. ijsetpub.com

Alternative Solvents and Feedstocks: Research into the use of greener solvents like water, ionic liquids, or supercritical fluids is crucial to minimize the environmental impact of synthesis. ijsetpub.com Furthermore, utilizing renewable feedstocks derived from biomass instead of fossil fuels can significantly reduce the carbon footprint of production. chemistryjournals.netijsetpub.com

One explored method involves the direct condensation of benzaldehyde (B42025) and N,N-dimethylacetamide using polyphosphoric acid, which has shown promising yields. mdpi.com

Table 1: Optimization of (E)-N,N-Dimethylcinnamamide Synthesis mdpi.com

| Entry | PPA (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 2 | Reflux | 4 | 46 |

| 2 | 1.5 | Reflux | 4 | 65 |

| 3 | 1 | Reflux | 4 | 72 |

| 4 | 0.5 | Reflux | 4 | 53 |

| 5 | 1 | 140 | 4 | 61 |

| 6 | 1 | Reflux | 5 | 75 |

| 7 | 1 | Reflux | 6 | 79 |

| 8 | 1 | Reflux | 7 | 79 |

Data derived from a study on polyphosphoric acid-promoted synthesis. mdpi.com

These emerging strategies promise to make the synthesis of this compound and its analogues more economically viable and sustainable. chemistryjournals.net

Deeper Elucidation of Biological Mechanisms in Non-Human Models

While initial studies have indicated that this compound and its derivatives possess biological activity, particularly affecting the central nervous system (CNS) in animal models, the underlying molecular mechanisms are not fully understood. nih.gov Future research should aim to unravel these complex biological pathways.

Key areas for investigation include:

Receptor and Enzyme Interactions: Identifying the specific molecular targets (e.g., receptors, enzymes, ion channels) with which this compound interacts is a primary goal. For instance, studies on structurally related cinnamamides have shown that geometric isomers can have opposing effects, with E isomers often exhibiting depressant and anticonvulsant activities, while Z isomers tend to be stimulants. nih.gov

Signal Transduction Pathways: Once targets are identified, the subsequent steps in the signaling cascade need to be elucidated. This involves studying the downstream effects of the compound on intracellular signaling molecules and gene expression.

Metabolism and Pharmacokinetics: Understanding how this compound is metabolized and distributed in the body is crucial. The metabolism of its parent compound, N,N-dimethylformamide (DMF), has been studied, revealing the liver as a primary site of action, but specific pathways for the cinnamamide (B152044) derivative require further investigation. nih.gov The addition of organometallic reagents to α,β-unsaturated amides like this compound can proceed via different mechanisms, such as 1,2-addition or conjugate addition, depending on the reagent used, which could parallel metabolic transformations. researchgate.net

These investigations in non-human models are essential for building a solid foundation of knowledge before any potential therapeutic applications can be considered.

Computational Design and Prediction of Novel Analogues with Targeted Activities

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and optimization of new chemical entities. irb.hr These in silico methods can significantly reduce the time and cost associated with traditional drug discovery by prioritizing the synthesis and testing of the most promising compounds. nih.govnih.gov

Future computational efforts should include:

De Novo Design: Using generative AI and other computational protein design methods, novel molecular scaffolds can be created from scratch to bind to specific biological targets with high affinity and selectivity. nih.govbiorxiv.org This approach allows for the exploration of a much wider chemical space than is accessible through traditional synthesis alone.

Virtual Screening: Large libraries of virtual compounds can be screened against a biological target to identify potential hits. This can be followed by more detailed molecular docking and dynamics simulations to predict binding modes and affinities.

ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogues. This early assessment of drug-like properties is critical for designing compounds with a higher probability of success in later preclinical development stages.

By integrating computational design with synthetic chemistry, researchers can create a synergistic workflow for the rapid development of this compound analogues with tailored biological activities. irb.hrnih.gov

Exploration of Specific Structure-Activity Relationships for Enhanced Efficacy in Preclinical Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how specific structural features of a molecule influence its biological activity. chemrxiv.org For this compound and its derivatives, systematic SAR studies are needed to guide the design of more potent and selective compounds.

Key aspects of future SAR studies should focus on:

Systematic Structural Modifications: This involves the synthesis of a series of analogues where specific parts of the this compound molecule are systematically varied. This could include modifications to the aromatic ring, the dimethylamino group, and the α,β-unsaturated system.

Stereochemistry: The importance of stereochemistry has been highlighted in related compounds, where (E)- and (Z)-isomers exhibit different pharmacological profiles. nih.gov A thorough investigation of the stereochemical requirements for activity is therefore warranted.

Quantitative Structure-Activity Relationships (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure with changes in biological activity. mdpi.com These models can provide predictive tools for designing new analogues and can help to identify the key physicochemical properties that govern efficacy. chemrxiv.orgmdpi.com

A study on N-alkyl-α,β-dimethylcinnamamides provided early SAR insights, as summarized below.

Table 2: Pharmacological Activity of Cinnamamide Isomers in Mice nih.gov

| Isomer | General CNS Effect | Specific Activity |

|---|---|---|

| E Isomer | Depressant | Anticonvulsant |

| Z Isomer | Stimulant | Tremors, Convulsions |

Based on findings from a study on (E)- and (Z)-N-alkyl-alpha,beta-dimethylcinnamamides. nih.gov

By systematically exploring the SAR, researchers can rationally design the next generation of this compound-based compounds with enhanced efficacy and selectivity for specific biological targets, paving the way for further preclinical evaluation. researchgate.netnih.gov

Q & A

Q. Optimization Tips :

- Use high-purity dimethylamine (≥99%) to avoid byproducts.

- Monitor reaction progress via TLC or LC-MS to terminate at peak yield (~85–90%) .

- Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product as a white solid (m.p. 96–97°C) .

How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Basic Research Question

1H and 13C NMR are critical for structural elucidation:

- 1H NMR (CDCl₃) : Peaks at δ 3.13 (s, 6H, N–CH₃), 6.89 (d, J = 16.0 Hz, trans-vinyl H), and 7.36–7.69 ppm (aromatic and α,β-unsaturated protons) .

- 13C NMR : Signals at δ 37.0 (N–CH₃), 117.4 (vinyl C), 128.0–135.5 (aromatic C), and 167.0 ppm (amide carbonyl) .

HRMS (ESI+) : Observed m/z 175.0996 for [C₁₁H₁₃NO]⁺, confirming molecular identity .

Q. Experimental Design :

- Use DFT calculations to map electron density distribution.

- Compare reaction rates in substituted derivatives (e.g., 4-NO₂ vs. 4-OCH₃) to quantify electronic effects.

How can researchers resolve contradictions in reported rotational barriers or spectroscopic data for this compound?

Advanced Research Question

Discrepancies may arise from:

- Solvent Effects : Dielectric constant alters rotational dynamics (e.g., CDCl₃ vs. DMSO-d₆) .

- Temperature Calibration : Ensure NMR probe temperature is accurately calibrated (±0.1°C).

Q. Mitigation Strategies :

- Replicate studies using identical conditions (solvent, concentration, instrument parameters).

- Cross-validate with computational methods (e.g., QM/MM simulations) .

What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Basic Research Question

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis. Desiccate with molecular sieves .

- Safety : Use gloves and fume hoods; amides can hydrolyze to release dimethylamine, a respiratory irritant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.